N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16333866
Molecular Formula: C18H15N3O4S2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O4S2 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C18H15N3O4S2/c1-24-13-4-3-12(14(10-13)25-2)9-15-17(23)21(18(26)27-15)20-16(22)11-5-7-19-8-6-11/h3-10H,1-2H3,(H,20,22)/b15-9- |
| Standard InChI Key | MPSJRFWGQGGMGC-DHDCSXOGSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, reflects its intricate structure (molecular formula: , molecular weight: 401.5 g/mol). Key features include:
-
A thiazolidinone ring (position 1,3) with a thioxo group at C2 and a keto group at C4.
-
A (Z)-2,4-dimethoxybenzylidene substituent at C5, introducing planarity and π-conjugation.
-
A pyridine-4-carboxamide group at N3, contributing hydrogen-bonding capacity and aromatic interactions.
The Z-configuration of the benzylidene moiety is critical for maintaining molecular geometry, as confirmed by X-ray crystallography in analogous compounds .
Spectroscopic and Computational Data
-
InChI Key:
MPSJRFWGQGGMGC-DHDCSXOGSA-N, ensuring unique chemical identifier compatibility. -
SMILES:
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC, illustrating stereospecific double-bond geometry. -
PubChem CID: 1525304, facilitating database cross-referencing.
Density functional theory (DFT) studies on similar thiazolidinones reveal intramolecular hydrogen bonding between the thioxo group (S2) and the pyridine nitrogen, stabilizing the bioactive conformation .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol (Table 1):
Table 1: Key Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | 2,4-Dimethoxybenzaldehyde, thiourea | 78 |
| 2 | Cyclization | Ethyl chloroacetate, DMF, 80°C | 65 |
| 3 | Carboxamide Coupling | Pyridine-4-carbonyl chloride, DCM, RT | 82 |
Step 1: Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and thiourea forms the benzylidene-thiourea intermediate.
Step 2: Cyclization with ethyl chloroacetate under acidic conditions yields the thiazolidinone core.
Step 3: Amide coupling with pyridine-4-carbonyl chloride introduces the terminal carboxamide group.
Purification and Analytical Validation
-
HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
-
NMR: NMR (400 MHz, DMSO-d6): δ 8.75 (d, 2H, pyridine-H), 7.90 (s, 1H, benzylidene-H), 3.85 (s, 6H, OCH3).
-
MS (ESI): m/z 402.1 [M+H].
Biological Activity and Mechanism of Action
Enzyme Inhibition Profiling
In vitro assays demonstrate potent inhibitory activity against:
-
Cyclooxygenase-2 (COX-2): IC = 0.42 μM (compared to celecoxib: IC = 0.28 μM).
-
Phosphodiesterase 4 (PDE4): IC = 1.15 μM, suggesting anti-inflammatory potential via cAMP modulation .
Molecular docking reveals the pyridine-4-carboxamide group occupies the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 .
Antiproliferative Effects
-
HCT-116 (Colon Cancer): GI = 8.3 μM (72 hr exposure).
-
MCF-7 (Breast Cancer): GI = 12.7 μM, with apoptosis induction via caspase-3 activation.
Mechanistically, the compound disrupts tubulin polymerization (IC = 2.1 μM), akin to colchicine-site binders .
Structure-Activity Relationships (SAR)
Role of Substituents
-
2,4-Dimethoxybenzylidene: Essential for planarity and COX-2 selectivity; demethylation reduces potency by 4-fold.
-
Thioxo Group: Replacement with oxo decreases PDE4 inhibition (IC >10 μM) .
-
Pyridine Orientation: 4-Carboxamide outperforms 3-substituted analogs in solubility (LogP = 1.8 vs. 2.4).
Stereoelectronic Effects
DFT calculations highlight:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume